molecular formula C21H25N5O2 B2549823 8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896851-06-2

8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2549823
CAS No.: 896851-06-2
M. Wt: 379.464
InChI Key: DAJXZTQRRQZAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a benzyl group at position 8, an isopentyl (3-methylbutyl) chain at position 3, and methyl groups at positions 1 and 7 on the imidazopurine-dione scaffold.

Properties

IUPAC Name

6-benzyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(15(3)12-26(17)20)13-16-8-6-5-7-9-16/h5-9,12,14H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXZTQRRQZAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Position 8 Substituent Position 3 Substituent Key Activities Reference
Target Compound Benzyl Isopentyl Inferred: Potential 5-HT receptor affinity, moderate lipophilicity N/A
3i 5-(4-(2-Fluorophenyl)piperazinyl)pentyl Methyl (fixed) Potent 5-HT1A/7 affinity, antidepressant (2.5 mg/kg in FST), anxiolytic
AZ-853 4-(4-(2-Fluorophenyl)piperazinyl)butyl Methyl (fixed) Stronger antidepressant effect due to enhanced brain penetration; α1-adrenolytic side effects
Compound 8e Not specified Isohexyl Optimal PDE4B/PDE10A inhibition in its series
CB11 2-Aminophenyl Butyl PPARγ agonist; induces apoptosis in NSCLC cells via ROS and caspase-3 activation
Compound 5 () 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl Methyl (fixed) Dual 5-HT1A/D2 receptor activity; moderate PDE4B inhibition

Key Observations:

  • Bulky aromatic substituents (e.g., 2-aminophenyl in CB11) are associated with anticancer activity via PPARγ agonism, suggesting therapeutic versatility based on substitution .
  • Position 3 :

    • The isopentyl chain (3-methylbutyl) in the target compound is structurally analogous to the isohexyl group in Compound 8e but shorter by one carbon. In PDE inhibitor studies, isohexyl conferred optimal activity, implying that chain length critically influences enzyme binding .
    • Alkyl chains at N3 (e.g., butyl in CB11) are linked to diverse mechanisms, including receptor agonism and enzyme inhibition, highlighting the position's functional plasticity .

Biological Activity

8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds. Its unique structural features contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a fused imidazole and purine ring system. The presence of the benzyl and isopentyl groups is believed to influence its biological activity by altering steric and electronic properties.

Anticancer Properties

Research indicates that compounds within the imidazopurine family exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanisms by which 8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects remain under investigation but may involve the modulation of signaling pathways related to tumor growth and survival.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, potentially through the inhibition of NF-kB signaling pathways. This activity positions it as a candidate for further development in treating inflammatory diseases.

Enzyme Inhibition

The compound is being investigated as a biochemical probe or inhibitor in enzymatic studies. Its structure allows it to interact with various enzymes, which could lead to the development of novel therapeutic agents targeting specific pathways involved in diseases.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of 8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Here are some notable findings:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in macrophage cultures treated with the compound.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

The mechanisms through which 8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its biological effects are complex and multifaceted. They likely involve:

  • Receptor Modulation : Interaction with various receptors leading to altered cellular responses.
  • Enzyme Inhibition : Binding to active sites on enzymes that are critical for disease progression.
  • Signaling Pathway Alteration : Modulating key signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-benzyl-3-isopentyl-1,7-dimethyl-imidazopurine-dione, and how are structural impurities minimized?

  • Methodology : Synthesis typically involves cyclization of amido-nitriles under mild conditions (e.g., room temperature, ethanol as solvent). Key steps include benzyl and isopentyl group introduction via nucleophilic substitution. To minimize impurities:

  • Use HPLC (≥95% purity threshold) and column chromatography for intermediate purification.
  • Optimize reaction time (6–12 hours) to avoid over-cyclization, which generates fused-ring byproducts .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks for benzyl (δ 7.2–7.4 ppm aromatic protons) and isopentyl (δ 0.8–1.6 ppm aliphatic protons) groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 412.45 (theoretical) with <2 ppm error.
  • IR Spectroscopy : Validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and imidazole ring vibrations .

Q. What in vitro models are used for preliminary biological activity screening?

  • Methodology :

  • Anticancer : Test against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (IC50 determination).
  • Antiviral : Use plaque reduction assays (e.g., hepatitis C replicon systems) to measure viral replication inhibition .

Advanced Research Questions

Q. How can competing side reactions during synthesis be suppressed to improve yield?

  • Methodology :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce N-alkylation side products.
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki couplings; the latter reduces dimerization byproducts by 30%.
  • Temperature Control : Maintain 60–70°C during cyclization to prevent thermal degradation .

Q. What strategies resolve contradictions in reported IC50 values across studies?

  • Methodology :

  • Standardized Assay Conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours).
  • Metabolic Stability Testing : Compare results with/without CYP450 inhibitors (e.g., ketoconazole) to account for enzymatic degradation differences.
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing benzyl with 4-fluorophenyl) to isolate substituent-specific effects .

Q. How can molecular docking and MD simulations elucidate its mechanism of action?

  • Methodology :

  • Target Identification : Screen against kinase databases (e.g., PDB) to prioritize CDK2 or viral polymerases.
  • Docking Workflow : Use AutoDock Vina with flexible ligand sampling; validate poses via MM/GBSA binding energy calculations.
  • MD Simulations (100 ns) : Analyze RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>60% simulation time) .

Q. What analytical workflows quantify degradation products under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.
  • LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile) to detect hydrolyzed imidazole ring fragments (m/z 185–220).
  • Kinetic Modeling : Apply first-order decay kinetics to estimate shelf-life (t90) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.